Cas no 562-10-7 (Doxylamine succinate)

Doxylamine succinate 化学的及び物理的性質
名前と識別子
-
- Doxylamine succinate
- N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine succinate
- Doxylamine succinate salt
- Doxylamine (succinate)
- Doxylamine succinate solution
- butanedioic acid,N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine
- N,N-Dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine Succinate
- Decapryn
- Evigoa D
- A-H Injection
- Decapryn Succinate
- Unisom
- Gittalun
- Alsadorm
- Mereprine
- Sedaplus
- Doxy-sleep-aid
- Doxylamine succinate (1:1)
- Hoggar N
- Decapryn succinate (1:1)
- Doxylamine hydrogen succinate
- Doxylamine succinate [USP]
- MLS000028417
- 2-Dimethylaminoethoxyphenylmethyl-2-picoline succinate (1:1)
- Dimethylaminoethoxy-methyl-benzyl-pyridine suc
-
- MDL: MFCD00056168
- インチ: 1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
- InChIKey: KBAUFVUYFNWQFM-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C1=C([H])C([H])=C([H])C([H])=N1)C1C([H])=C([H])C([H])=C([H])C=1[H].O([H])C(C([H])([H])C([H])([H])C(=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 388.199822g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 9
- どういたいしつりょう: 388.199822g/mol
- 単一同位体質量: 388.199822g/mol
- 水素結合トポロジー分子極性表面積: 100Ų
- 重原子数: 28
- 複雑さ: 369
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Solid powder
- 密度みつど: 1.043
- ゆうかいてん: 109.0 to 113.0 deg-C
- ふってん: 364.9°C at 760 mmHg
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - あんていせい: Stable, but may be light sensitive. Incompatible with strong oxidizing agents, acids, bases.
- PSA: 99.96000
- LogP: 2.85910
- マーカー: 3441
- 濃度: 1.0 mg/mL in methanol (as free base)
Doxylamine succinate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S26; S36/37
- RTECS番号:US9275000
-
危険物標識:
- どくせい:LD50 in mice, rabbits (mg/kg): 470, 250 orally; 62, 49 i.v.; in mice, male rats, female rats (mg/kg): 460, 440, 445 s.c. (Brown, Werner)
- セキュリティ用語:S26;S36/37
- リスク用語:R22; R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Doxylamine succinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1227006-300MG |
562-10-7 | 300MG |
¥4457.19 | 2023-01-05 | |||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12344-50mg |
Doxylamine Succinate |
562-10-7 | 98% | 50mg |
¥592.00 | 2023-09-09 | |
TRC | D562000-5g |
Doxylamine Succinate |
562-10-7 | 5g |
$131.00 | 2023-05-18 | ||
Key Organics Ltd | AS-13661-10MG |
Doxylamine succinate |
562-10-7 | >98% | 10mg |
£51.00 | 2023-09-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028782-1g |
Doxylamine succinate |
562-10-7 | 99% | 1g |
¥84 | 2024-05-22 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D129627-25g |
Doxylamine succinate |
562-10-7 | ≥99% | 25g |
¥812.90 | 2023-09-03 | |
Key Organics Ltd | AS-13661-5MG |
Doxylamine succinate |
562-10-7 | >98% | 5mg |
£42.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1115-1 mL * 10 mM (in DMSO) |
Doxylamine succinate |
562-10-7 | 99.12% | 1 mL * 10 mM (in DMSO) |
¥410.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1420-1G |
Doxylamine succinate |
562-10-7 | 1g |
¥1376.08 | 2025-01-16 | ||
Key Organics Ltd | AS-13661-1MG |
Doxylamine succinate |
562-10-7 | >98% | 1mg |
£36.00 | 2023-09-08 |
Doxylamine succinate 関連文献
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
Doxylamine succinateに関する追加情報
Doxylamine Succinate: A Comprehensive Overview
Doxylamine succinate, with the CAS number 562-10-7, is a well-known antihistamine compound that has been widely used in the medical field for decades. It belongs to the class of first-generation antihistamines, which are primarily used to alleviate symptoms associated with allergies, such as sneezing, itching, and runny nose. The compound is also commonly referred to as doxylamine, and its succinate salt form is the one most frequently utilized in pharmaceutical applications.
The chemical structure of doxylamine succinate consists of a tertiary amine group attached to a substituted benzene ring. This structure contributes to its ability to block H1 histamine receptors, which are responsible for mediating allergic responses. Recent studies have highlighted the importance of understanding the mechanism of action of doxylamine succinate at a molecular level. Researchers have employed advanced computational models to simulate how the compound interacts with histamine receptors, providing deeper insights into its efficacy and potential for optimization.
One of the most significant advancements in the study of doxylamine succinate involves its application in combination therapies. For instance, it is often combined with other active ingredients, such as acetaminophen, to create multi-symptom relief medications. These combinations have been shown to enhance the overall effectiveness of allergy treatments while minimizing side effects. Clinical trials have demonstrated that such formulations can significantly reduce symptoms in patients suffering from seasonal allergies, making them a preferred choice for many healthcare providers.
Another area of interest in recent research is the exploration of doxylamine succinate's potential beyond traditional allergy treatments. Scientists are investigating its role in managing conditions such as chronic urticaria and atopic dermatitis. Preliminary findings suggest that the compound may offer benefits in these areas by modulating immune responses and reducing inflammation. However, further studies are required to confirm these observations and establish optimal dosing regimens.
The pharmacokinetics of doxylamine succinate have also been a focal point for researchers. Studies using advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have provided detailed insights into its absorption, distribution, metabolism, and excretion (ADME) profile. These studies have revealed that doxylamine succinate is rapidly absorbed after oral administration and exhibits a relatively short half-life, which contributes to its safety profile when used as directed.
In terms of safety, doxylamine succinate is generally well-tolerated when used at recommended doses. However, like all medications, it carries a risk of side effects, particularly drowsiness due to its central nervous system depressant effects. Recent research has focused on identifying genetic factors that may influence an individual's susceptibility to these side effects. This work has implications for personalized medicine and could lead to tailored dosing strategies in the future.
The global market for antihistamines continues to grow, driven by increasing awareness of allergy-related conditions and the development of innovative drug delivery systems. Doxylamine succinate remains a cornerstone of this market due to its proven efficacy and affordability. Pharmaceutical companies are exploring new formulations, such as extended-release tablets and topical applications, to enhance patient convenience and adherence.
In conclusion, doxylamine succinate (CAS 562-10-7) is a versatile and effective antihistamine with a long history of use in treating allergic conditions. Recent advancements in research have expanded our understanding of its mechanisms, applications, and safety profile. As science continues to evolve, it is likely that doxylamine succinate will remain a key player in allergy management while also finding new roles in other therapeutic areas.
562-10-7 (Doxylamine succinate) 関連製品
- 328233-13-2(trans-7'-Oxo-spirocyclohexane-1,5'(7'h)-furo3,4-bpyridine-4-carboxylicacid)
- 15905-71-2(2-Pyridinyl)
- 767282-21-3(7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one)
- 132-20-7(Pheniramine maleate)
- 469-21-6((±)-Doxylamine)
- 1216840-94-6(Doxylamine-d5 Succinate)
- 41340-25-4(Etodolac)
- 562-10-7(Doxylamine succinate)
- 138835-98-0(1-(pyridin-2-yl)cyclopropan-1-ol)
- 122188-02-7(1,8-Diethyl-1,3,4,9-tetrahydro-pyrano3,4-bindole-1-acetic Acid Methyl Ester)

